1-(p-Methoxystyryl)naphthalene
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Overview
Description
1-(p-Methoxystyryl)naphthalene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene ring system substituted with a p-methoxystyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(p-Methoxystyryl)naphthalene can be synthesized through several methods. One common approach involves the reaction of p-methoxybenzaldehyde with naphthalene in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(p-Methoxystyryl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its hydrogenated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sulfuric acid (H₂SO₄) for sulfonation and nitric acid (HNO₃) for nitration are commonly employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(p-Methoxystyryl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(p-Methoxystyryl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can exert its effects through various mechanisms, including:
Binding to specific receptors: It may interact with receptors on cell surfaces, influencing cellular signaling pathways.
Modulation of enzyme activity: The compound can affect the activity of enzymes involved in metabolic processes.
Generation of reactive oxygen species (ROS): It may induce oxidative stress by generating ROS, leading to cellular damage or signaling
Comparison with Similar Compounds
1-(p-Methoxystyryl)naphthalene can be compared with other similar compounds, such as:
Naphthalene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the p-methoxystyryl group.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, exhibiting different chemical properties.
Phenanthrene: Similar to anthracene but with a different arrangement of the fused rings, leading to distinct reactivity
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C11H14N4O5 |
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Molecular Weight |
282.25 g/mol |
IUPAC Name |
9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7?,8?,11-/m1/s1 |
InChI Key |
WJNGQIYEQLPJMN-VTFQDDHLSA-N |
Isomeric SMILES |
CN1C=NC2=C(C1=O)N=CN2[C@H]3C(C([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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